Chemical structure and properties of 2-(Trifluoromethyl)quinolin-6-ol
Chemical structure and properties of 2-(Trifluoromethyl)quinolin-6-ol
An In-depth Technical Guide to 2-(Trifluoromethyl)quinolin-6-ol
Authored by: A Senior Application Scientist
Introduction
In the landscape of medicinal chemistry, the quinoline scaffold holds a "privileged" status, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, is a cornerstone of modern drug design. This group is prized for its ability to enhance critical pharmaceutical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2]
This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)quinolin-6-ol, a molecule that synergistically combines the robust quinoline framework with the influential trifluoromethyl group and a reactive hydroxyl functional group. We will explore its chemical structure, physicochemical properties, plausible synthetic routes, and its significant potential in the field of drug discovery, offering valuable insights for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The unique characteristics of 2-(Trifluoromethyl)quinolin-6-ol are derived directly from its molecular architecture. The fusion of a benzene and a pyridine ring creates the quinoline core, while the substituents at the 2- and 6-positions dictate its specific chemical behavior.
The trifluoromethyl group at the C2 position is a strong electron-withdrawing group, which influences the electron density of the entire heterocyclic system. This can enhance the metabolic stability of the molecule by deactivating the aromatic ring against oxidative metabolism.[3] The hydroxyl group at the C6 position is a versatile functional handle for derivatization and a key site for hydrogen bonding interactions with biological targets. Some quinoline derivatives with hydroxyl groups are known to exhibit tautomerism, existing in equilibrium between a quinolinol and a quinolone form.[4]
Table 1: Physicochemical Properties of 2-(Trifluoromethyl)quinolin-6-ol and Related Compounds
| Property | 2-(Trifluoromethyl)quinolin-6-ol | 6-(Trifluoromethyl)quinolin-2(1H)-one | 2-(Trifluoromethyl)quinoline | 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol |
| Molecular Formula | C₁₀H₆F₃NO | C₁₀H₆F₃NO[5] | C₁₀H₆F₃N | C₁₀H₅F₄NO[6] |
| Molecular Weight | 213.16 g/mol | 213.16 g/mol [5] | 197.16 g/mol | 231.15 g/mol [6] |
| CAS Number | 877353-06-7 | 835903-14-5[5] | 347-42-2 | 31009-34-4[6] |
| Appearance | Solid (Predicted) | Solid (Predicted) | Solid | Off-white powder[4] |
| Melting Point | Not available | 108 °C (Predicted)[7] | 58-62 °C | 259-263 °C[4] |
| Boiling Point | Not available | 313 °C (Predicted)[7] | Not available | Not available |
| pKa (Acidic) | Not available | 8.40 (Predicted)[7] | Not available | Not available |
| logP | Not available | 2.13 (Predicted)[7] | Not available | Not available |
Synthesis and Reactivity
While a specific, optimized synthesis for 2-(Trifluoromethyl)quinolin-6-ol is not extensively documented in readily available literature, its structure lends itself to well-established methodologies for quinoline synthesis. The Combes and Friedländer syntheses are two of the most robust and versatile methods applicable to this target.
Plausible Synthetic Strategy: The Combes Quinoline Synthesis
The Combes synthesis is a classic and effective method for preparing substituted quinolines.[8] It involves the acid-catalyzed condensation of an aromatic amine with a β-diketone.[9][10] For the synthesis of 2-(Trifluoromethyl)quinolin-6-ol, the logical starting materials would be p-aminophenol and a trifluoromethylated β-diketone, such as 1,1,1-trifluoro-2,4-pentanedione.
The causality behind this choice lies in the directness of the approach. The aniline nitrogen of p-aminophenol attacks one of the carbonyls of the diketone, leading to an enamine intermediate which, upon acid-catalyzed cyclization and dehydration, yields the desired quinoline core with the substituents in the correct positions.[9]
Caption: Plausible Combes synthesis pathway for 2-(Trifluoromethyl)quinolin-6-ol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system based on established Combes reaction principles. Each step is designed to drive the reaction towards the desired product.
-
Reactant Mixing: In a round-bottom flask equipped with a reflux condenser, combine p-aminophenol (1.0 eq) and 1,1,1-trifluoro-2,4-pentanedione (1.1 eq). The slight excess of the diketone ensures complete consumption of the limiting aniline.
-
Acid Catalysis: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture. The acid protonates a carbonyl group, activating it for nucleophilic attack by the aniline, which is the rate-determining step.[9]
-
Heating/Reflux: Heat the reaction mixture to a temperature between 100-150°C.[8] The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent cyclodehydration steps. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the mixture over crushed ice and neutralize with a suitable base (e.g., aqueous NaOH or NH₄OH) to precipitate the crude product.
-
Purification: Collect the crude solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-(Trifluoromethyl)quinolin-6-ol.
Spectroscopic Characterization
The unambiguous identification of 2-(Trifluoromethyl)quinolin-6-ol relies on a combination of modern spectroscopic techniques. The expected data, inferred from analogous structures, are outlined below.[11]
Table 2: Predicted Spectroscopic Data for 2-(Trifluoromethyl)quinolin-6-ol
| Technique | Expected Signature |
| ¹H NMR | Aromatic region (δ 7.0-8.5 ppm): Multiple signals (doublets, triplets, or doublet of doublets) corresponding to the protons on the quinoline core.[11] A broad singlet for the hydroxyl (-OH) proton, which may be exchangeable with D₂O. |
| ¹³C NMR | Aromatic region (δ 110-160 ppm): Signals for the carbon atoms of the quinoline ring. A characteristic quartet for the carbon of the CF₃ group due to C-F coupling.[12] |
| ¹⁹F NMR | A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group, likely in the range of δ -60 to -80 ppm.[13] |
| FT-IR | Broad O-H stretch (~3200-3500 cm⁻¹). Strong C-F stretching bands (~1100-1300 cm⁻¹).[14] Aromatic C=C and C=N stretching vibrations (~1450-1650 cm⁻¹).[15] Aromatic C-H stretching (~3000-3100 cm⁻¹).[15] |
| Mass Spec (EI) | Molecular Ion Peak (M⁺•) at m/z = 213. Fragmentation may involve the loss of CO from the hydroxylated ring or rearrangements related to the trifluoromethyl group.[16] |
Potential Applications in Drug Discovery
The molecular architecture of 2-(Trifluoromethyl)quinolin-6-ol makes it a highly attractive scaffold for medicinal chemistry. The quinoline core is a well-established pharmacophore, and the substituents at the C2 and C6 positions can be strategically leveraged to target a variety of disease states.
-
Anticancer Activity: Quinoline derivatives are widely investigated as anticancer agents.[1] The trifluoromethyl group can enhance potency and improve pharmacokinetic profiles.[2] The 6-hydroxy position provides a point for derivatization to optimize activity against specific kinases or other cancer-related targets.
-
Antimalarial and Antiparasitic Potential: The 4-aminoquinoline structure is the basis for classic antimalarials like chloroquine. The 6-hydroxyquinoline motif is also found in natural products with biological activity.[17] This scaffold is therefore a prime candidate for development into new agents against parasitic diseases.
-
Neuropharmacological Activity: Recently, quinoline-derived trifluoromethyl alcohols have been identified as sodium channel blockers, showing potential as antiepileptic and analgesic agents. The core structure of 2-(Trifluoromethyl)quinolin-6-ol is highly relevant to this class of compounds.
-
Anti-inflammatory and Antioxidant Effects: Quinoline derivatives are known to possess anti-inflammatory and antioxidant properties.[18] The phenolic hydroxyl group can act as a radical scavenger, and the overall structure could be tailored to inhibit inflammatory enzymes.[18]
Caption: Relationship between structural features and potential biological activities.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 2-(Trifluoromethyl)quinolin-6-ol and its precursors. Based on safety data for structurally similar compounds, the following precautions are advised:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.
-
Conclusion
2-(Trifluoromethyl)quinolin-6-ol represents a molecule of significant interest at the confluence of privileged scaffold chemistry and modern drug design principles. The combination of the biologically active quinoline core, the metabolic stability conferred by the trifluoromethyl group, and the versatile functionality of the hydroxyl group makes it a highly valuable building block for the development of novel therapeutics. Its potential applications span oncology, infectious diseases, and neuropharmacology. This guide has provided a foundational framework for its synthesis, characterization, and potential biological applications, intended to empower researchers to explore the full therapeutic promise of this compelling chemical entity.
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